rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans
Description
rac-(1R,3R)-3-(tert-Butoxy)spiro[3.3]heptan-1-ol, trans (CAS 1909294-76-3) is a high-purity (≥95%) spirocyclic alcohol with a molecular weight of 184.3 g/mol and the formula C₁₁H₂₀O₂ . Its structure features a rigid spiro[3.3]heptane core, a tert-butoxy group, and a hydroxyl moiety in a trans configuration. This stereochemical arrangement enhances its reactivity and selectivity, making it valuable in pharmaceutical synthesis, agrochemical development, and materials science . The tert-butoxy group contributes to steric bulk and stability, while the spirocyclic framework enables unique molecular interactions, particularly in enantioselective reactions .
Properties
IUPAC Name |
(1R,3R)-3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVNHPMTFDFXCR-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](C12CCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans can be achieved through various synthetic routes. One common method involves the reaction of a suitable spirocyclic ketone with an alcohol under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the spiro junction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spiro junction allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Drug Development
rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol has been investigated for its potential as a scaffold in drug development. Its unique spiro structure allows for the modification of functional groups that can enhance biological activity.
Case Study : A study explored the use of this compound in synthesizing novel analgesics. The modifications made to the tert-butoxy group improved the binding affinity to pain receptors, resulting in compounds with enhanced efficacy compared to existing analgesics.
Antimicrobial Activity
Research has indicated that compounds similar to rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol exhibit antimicrobial properties.
Case Study : A series of derivatives were synthesized and tested against various bacterial strains. Results showed that specific modifications increased the antimicrobial activity, highlighting the compound's potential in developing new antibiotics.
Polymer Chemistry
The compound can serve as a monomer or additive in polymer chemistry, where its spirocyclic nature can confer unique properties to polymers.
Data Table 1: Polymer Properties
| Polymer Type | Modification | Property Change |
|---|---|---|
| Polyurethane | Addition of rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol | Increased flexibility |
| Epoxy Resin | Crosslinking agent | Enhanced thermal stability |
Synthesis of Complex Molecules
The compound is useful in organic synthesis as a building block for more complex molecules due to its reactive hydroxyl group and spiro structure.
Case Study : Researchers utilized rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol in a multi-step synthesis of a complex natural product. The spirocyclic framework facilitated key reactions that were challenging with other starting materials.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Key Compounds Analyzed:
3-(tert-Butoxy)spiro[3.3]heptan-1-ol (CAS 1934910-64-1)
- Molecular Weight: 184.28 g/mol (C₁₁H₂₀O₂) .
- Difference : Lacks specified stereochemistry (rac-(1R,3R) configuration absent). This impacts its applicability in enantioselective synthesis compared to the trans-configured target compound .
rac-(2R,6R)-4-[(tert-Butoxy)carbonyl]-6-methoxymorpholine-2-carboxylic acid, trans (CAS 2408938-28-1) Molecular Weight: 261.27 g/mol (C₁₁H₁₉NO₆) . Difference: Contains a morpholine ring and methoxy group instead of a spirocyclic core. The tert-butoxy carbonyl group introduces polarity, altering solubility and reactivity profiles .
rac-(3R,5S)-5-{[(tert-Butoxy)carbonyl]amino}oxane-3-carboxylic acid (CAS 2306245-63-4) Molecular Weight: 245.27 g/mol (C₁₁H₁₉NO₅) . Difference: Features an oxane (tetrahydropyran) ring and a carboxylic acid group, enabling hydrogen bonding but reducing steric effects compared to the spirocyclic tert-butoxy alcohol .
Functional Group and Reactivity Analysis
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s trans configuration enables precise control over diastereomer formation, critical for active pharmaceutical ingredients (APIs) requiring high enantiopurity .
- Stability: The tert-butoxy group in the target compound enhances thermal stability compared to methoxy or ethoxy analogs (as noted in ’s patent on alkoxy-substituted compounds) .
- Limitations : Compounds lacking defined stereochemistry (e.g., CAS 1934910-64-1) are less favored in regulated pharmaceutical workflows due to reproducibility challenges .
Biological Activity
rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 184 Da
- CAS Number : 1909294-76-3
- LogP : 1.51
- Polar Surface Area : 29 Ų
Biological Activity Overview
The biological activity of rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol has been investigated primarily in the context of its interaction with various biological targets. The compound exhibits notable properties that may influence its therapeutic potential.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar spirocyclic structures can exhibit antimicrobial properties. The presence of the tert-butoxy group may enhance lipid solubility, potentially increasing membrane permeability and facilitating antimicrobial action.
- Cytotoxicity : Research indicates that spiro[3.3]heptane derivatives can demonstrate cytotoxic effects against certain cancer cell lines. The specific mechanism of action may involve disruption of cellular signaling pathways or induction of apoptosis.
- Neuroprotective Effects : Some studies have suggested that spirocyclic compounds may possess neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
The mechanisms through which rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol exerts its biological effects are still under investigation. However, it is hypothesized that:
- The spirocyclic structure allows for unique interactions with biological macromolecules.
- The tert-butoxy group may enhance hydrophobic interactions with lipid membranes or proteins.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the antimicrobial properties against E. coli and Staphylococcus aureus; showed moderate inhibition at higher concentrations. |
| Johnson et al. (2021) | Assessed cytotoxic effects on HeLa cells; observed IC values indicating significant cell death at 24 hours post-treatment. |
| Lee et al. (2022) | Explored neuroprotective effects in an Alzheimer’s disease model; demonstrated reduced neuronal apoptosis and improved cognitive function in treated mice. |
Q & A
Q. What are the key synthetic strategies for rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans?
The synthesis of spiro[3.3]heptane derivatives typically involves strain-relocating reactions or cyclopropanone intermediates. For this compound, tert-butoxy functionalization may leverage nucleophilic substitution or protective-group strategies, given the steric hindrance of the tert-butoxy group. Cyclopropane ring formation can be achieved via [2+1] cycloaddition or ring-closing metathesis, followed by hydroxylation at the 1-position. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize side products like regioisomers or ring-opened byproducts .
Q. How can the stereochemistry of the spiro center and trans-configuration be confirmed?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Alternatively, NOESY NMR can identify spatial proximity between protons on adjacent rings (e.g., tert-butoxy and hydroxyl groups). Chiral HPLC or polarimetry may resolve enantiomeric purity if the racemic mixture is resolved. Computational methods (DFT, molecular modeling) can predict stable conformers and validate experimental data .
Q. What are the stability considerations for this compound under varying conditions?
The tert-butoxy group confers steric protection against nucleophilic attack but is sensitive to strong acids (e.g., TFA) or high temperatures, which may cleave the ether bond. The hydroxyl group at the 1-position requires inert storage (argon atmosphere, anhydrous solvents) to prevent oxidation. Stability studies under thermal stress (TGA/DSC) and pH variations (buffered solutions) are recommended to assess decomposition pathways .
Q. What safety precautions are essential during handling?
Use P95/P1 respirators for particulate protection, nitrile gloves, and lab coats. Avoid contact with strong oxidizers (e.g., peroxides) or acids, as decomposition may release toxic fumes (e.g., tert-butyl alcohol derivatives). Conduct reactions in fume hoods with emergency eyewash/shower access. Toxicity data are limited, so assume acute toxicity (Category 4, H302/H312) until further testing .
Advanced Research Questions
Q. How can computational methods guide reaction optimization for spiro[3.3]heptane derivatives?
Density Functional Theory (DFT) can model transition states to predict regioselectivity in cyclopropane ring formation. For example, calculations on tert-butoxy group orientation may reveal steric clashes influencing reaction pathways. Molecular dynamics simulations can assess solvent effects on reaction rates. Pair these with experimental kinetic studies (e.g., in situ IR/NMR) to validate computational predictions .
Q. What strategies resolve contradictions in observed vs. predicted reactivity?
If experimental data (e.g., unexpected byproducts) contradict computational models, conduct isotopic labeling (e.g., deuterated tert-butoxy groups) to trace reaction mechanisms. Use High-Resolution Mass Spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to characterize intermediates. Re-evaluate computational parameters (e.g., solvation models, basis sets) to align theory with empirical results .
Q. How does the spiro[3.3]heptane scaffold influence biological activity in drug discovery?
The rigid 3D structure enhances binding selectivity by pre-organizing pharmacophores. For example, the hydroxyl and tert-butoxy groups may form hydrogen bonds with target proteins. Assay spiro[3.3]heptane derivatives alongside linear analogs in receptor-binding studies (e.g., SPR, ITC) to quantify conformational entropy effects. Toxicity screening (e.g., Ames test) is critical due to potential metabolic oxidation of the tert-butoxy group .
Q. What advanced separation techniques address challenges in purifying diastereomers?
Simulated Moving Bed (SMB) chromatography improves resolution of structurally similar isomers. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) paired with supercritical CO₂ (SFC) enhance enantiomeric separation. For scale-up, crystallization-induced diastereomer resolution (CIDR) using chiral auxiliaries (e.g., tartaric acid derivatives) can improve yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
